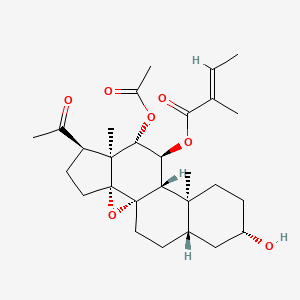

11|A-O-Tigloyl-12|A-O-acetyltenacigenin B

説明

Contextualization as a C21 Steroidal Derivative

11α-O-Tigloyl-12β-O-acetyltenacigenin B belongs to the extensive class of C21 steroids. nih.govworldscientific.com This classification indicates that its chemical framework is built upon a 21-carbon skeleton, specifically a pregnane-type structure. The core of this molecule is Tenacigenin B, which serves as the aglycone, or the non-sugar component of a glycoside. mdpi.comnih.govfrontiersin.org The defining features of 11α-O-Tigloyl-12β-O-acetyltenacigenin B are the specific ester groups attached to this steroidal core. A tigloyl group is attached at the C-11α position, and an acetyl group is present at the C-12β position. nih.govresearchgate.net These substitutions on the Tenacigenin B skeleton are crucial for its chemical identity and are a focal point of research. nih.govfrontiersin.org Steroids are a major class of chemical constituents found in the plant Marsdenia tenacissima, and they are considered its characteristic and primary active ingredients. worldscientific.comnih.gov

| Compound Classification | |

| Chemical Class | C21 Steroid |

| Core Skeleton | Pregnane (B1235032) |

| Aglycone | Tenacigenin B |

| Key Substituents | 11α-O-Tigloyl |

| 12β-O-acetyl |

Natural Occurrence and Botanical Source: Marsdenia tenacissima (Roxb.) Wight et Arn.

The exclusive natural source of 11α-O-Tigloyl-12β-O-acetyltenacigenin B and its related compounds is the plant Marsdenia tenacissima (Roxb.) Wight et Arn. mdpi.comresearchgate.netresearchgate.net This perennial climbing plant is a member of the Asclepiadaceae family. mdpi.comnih.gov It is primarily distributed in the southwest regions of China, including Yunnan, Guizhou, Sichuan, and Guangxi provinces, and extends to other tropical and subtropical areas of Asia such as India, Myanmar, and Vietnam. mdpi.commdpi.com

In traditional Chinese medicine, the dried stems of the plant are known as “Tongguanteng,” while the roots are used in Dai herbal medicine. worldscientific.commdpi.comnih.gov Historically, these parts of the plant have been utilized for various purposes. worldscientific.comnih.govnih.gov Phytochemical investigations have consistently shown that both the stems and roots of M. tenacissima are an exceptionally rich source of C21 steroidal compounds. nih.govworldscientific.commdpi.com

| Botanical Source Information | |

| Scientific Name | Marsdenia tenacissima (Roxb.) Wight et Arn. |

| Family | Asclepiadaceae |

| Common Name (TCM) | Tongguanteng |

| Geographic Distribution | Southwest China, Tropical/Subtropical Asia mdpi.commdpi.com |

| Plant Parts Containing the Compound | Stems and Roots nih.govworldscientific.commdpi.com |

Significance in Polyoxypregnane (POP) Glycoside Research

11α-O-Tigloyl-12β-O-acetyltenacigenin B is a member of the polyoxypregnane (POP) class of compounds, which are highly oxygenated pregnane derivatives. mdpi.comresearchgate.netnih.gov These compounds, particularly their glycosidic forms (POP glycosides), are the major bioactive constituents isolated from M. tenacissima. nih.govfrontiersin.orgresearchgate.net Research into this plant has led to the isolation and identification of a large number of C21 steroidal glycosides, with most being derivatives of the aglycone Tenacigenin B. mdpi.comnih.govfrontiersin.org

The significance of this research lies in the structural diversity of these molecules. The variations often occur in the nature of the ester groups attached at the C-11 and C-12 positions of the Tenacigenin B core, as well as the composition of the sugar chains attached at other positions in the glycoside forms. nih.govfrontiersin.org The study of compounds like 11α-O-Tigloyl-12β-O-acetyltenacigenin B contributes to a deeper understanding of the structure-activity relationships within the polyoxypregnane family. researchgate.netnih.gov The continued investigation into the chemical constituents of M. tenacissima broadens the knowledge of this important class of natural products and provides new insights into the chemical profile of this medicinal plant. mdpi.com

Structure

3D Structure

特性

分子式 |

C28H40O7 |

|---|---|

分子量 |

488.6 g/mol |

IUPAC名 |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H40O7/c1-7-15(2)24(32)34-21-22-25(5)11-9-19(31)14-18(25)8-12-27(22)28(35-27)13-10-20(16(3)29)26(28,6)23(21)33-17(4)30/h7,18-23,31H,8-14H2,1-6H3/b15-7+/t18-,19-,20-,21-,22+,23+,25-,26-,27-,28+/m0/s1 |

InChIキー |

XDHLAESUIKYUHC-LBNAZWQZSA-N |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O)C |

正規SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)O)C |

製品の起源 |

United States |

Elucidation and Characterization Methodologies for 11α O Tigloyl 12β O Acetyltenacigenin B

Advanced Spectroscopic and Spectrometric Techniques for Structural Analysis

The structural determination of 11α-O-Tigloyl-12β-O-acetyltenacigenin B is accomplished through the synergistic application of advanced spectroscopic and spectrometric techniques. These methods provide complementary information that, when pieced together, reveals the compound's elemental composition, molecular weight, and the spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification and elemental composition determination of 11α-O-Tigloyl-12β-O-acetyltenacigenin B. This powerful analytical tool measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the calculation of a precise molecular formula.

For 11α-O-Tigloyl-12β-O-acetyltenacigenin B, HRMS analysis provides a high-resolution mass spectrum that reveals the [M]+ ion. This data is critical for confirming the molecular formula as C28H40O7. researchgate.net This level of precision is essential to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. The technique is also instrumental in the analysis of its derivatives and related compounds isolated from natural sources. semanticscholar.org

| Property | Value | Source |

| Molecular Formula | C28H40O7 | researchgate.netsinophytochem.com |

| Molecular Weight | 488.61 g/mol | sinophytochem.com |

| CAS Number | 154022-51-2 | sinophytochem.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification and Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method used for the quantification and profiling of 11α-O-Tigloyl-12β-O-acetyltenacigenin B in complex biological matrices. This technique couples the high-resolution separation capabilities of UPLC with the specific detection and fragmentation analysis of tandem mass spectrometry.

In practice, UPLC separates the target compound from other components in a sample, after which the mass spectrometer ionizes and fragments the molecule. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, a high degree of selectivity and sensitivity is achieved. nih.gov This allows for the accurate measurement of the compound's concentration even at very low levels. The development of rapid UPLC-MS/MS methods is crucial for the efficient analysis of large numbers of samples, which is often necessary in metabolic and pharmacokinetic studies. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of 11α-O-Tigloyl-12β-O-acetyltenacigenin B. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex polyoxypregnane skeleton and identify the precise location of the tigloyl and acetyl functional groups. oregonstate.edu

Chromatographic Separation and Purification Strategies for Compound Isolation

The isolation of 11α-O-Tigloyl-12β-O-acetyltenacigenin B from its natural source, Marsdenia tenacissima, involves a multi-step chromatographic process. nih.govresearchgate.net The initial step is typically an extraction of the plant material with a suitable solvent, such as 95% ethanol (B145695). researchgate.net This crude extract is then subjected to a series of column chromatography steps to separate the complex mixture of compounds.

Commonly used chromatographic techniques include silica (B1680970) gel, MCI gel, and Sephadex LH-20 column chromatography. researchgate.net These methods separate compounds based on their polarity, size, and other physicochemical properties. The fractions containing the desired compound are identified through analytical techniques like thin-layer chromatography (TLC) or UPLC-MS/MS. Finally, preparative High-Performance Liquid Chromatography (HPLC) is often employed as the final purification step to yield the pure compound. researchgate.net This rigorous purification process is crucial for obtaining a sample of sufficient purity for comprehensive spectroscopic analysis and biological testing.

Biosynthetic Pathways and Engineering of Tenacigenin B Derivatives

Overview of Steroidal Saponin (B1150181) Biosynthesis Pathways

The biosynthesis of steroidal saponins (B1172615), including the tenacigenin B backbone, is a multi-stage process that draws from primary metabolic pathways to construct the complex isoprenoid skeleton. nih.govnih.govresearchgate.net This journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

Mevalonate (MVA) Pathway Contributions

Operating in the cytoplasm, the MVA pathway is a primary contributor of IPP for steroidal saponin biosynthesis. nih.govnih.gov The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP.

| Key Enzymes in the Mevalonate (MVA) Pathway | Function |

| Acetyl-CoA C-acetyltransferase (AACT) | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. |

| Mevalonate kinase (MVK) | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase (PMK) | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. |

| Mevalonate-5-diphosphate decarboxylase (MVD) | Decarboxylates mevalonate-5-diphosphate to yield IPP. |

Methylerythritol 4-Phosphate (MEP) Pathway Contributions

Located within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The resulting 1-deoxy-D-xylulose 5-phosphate (DXP) is then converted to MEP by DXP reductoisomerase (DXR). A series of further enzymatic reactions ultimately yields both IPP and DMAPP. While the MVA pathway is generally considered the primary source for cytosolic steroidal saponins, crosstalk and exchange of intermediates between the MVA and MEP pathways can occur.

| Key Enzymes in the Methylerythritol 4-Phosphate (MEP) Pathway | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Converts DXP to MEP. |

| MEP cytidylyltransferase (MCT) | Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | Phosphorylates the intermediate from the MCT reaction. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | Cyclizes the product of the CMK reaction. |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | Reduces the cyclic intermediate. |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR) | Converts the product of the HDS reaction to IPP and DMAPP. |

Formation of 2,3-Oxidosqualene (B107256) and Cyclization

IPP and DMAPP, from either or both pathways, are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene. Squalene epoxidase (SQE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.

This linear molecule, 2,3-oxidosqualene, represents a critical branch point in isoprenoid metabolism. Its cyclization, orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs), determines the foundational skeleton of the resulting triterpenoid (B12794562) or sterol. In the case of steroidal saponins, cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor to plant sterols, including cholesterol, which serves as the backbone for tenacigenin B.

Enzymatic Transformations and Key Genes in Biosynthesis

Following the formation of the cholesterol backbone, a series of intricate tailoring reactions, including hydroxylation, oxidation, glycosylation, and acylation, are required to produce the vast diversity of steroidal saponins.

Role of Cytochrome P450 Enzymes (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of enzymes that play a crucial role in the oxidative modification of the steroidal skeleton. nih.govnih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the cholesterol or subsequent intermediates, leading to the formation of various sapogenins. While the specific CYP450s involved in the biosynthesis of tenacigenin B in Marsdenia tenacissima have not yet been fully elucidated, studies on other steroidal saponin-producing plants have identified key CYP450 families, such as CYP72, CYP90, and CYP94, as being involved in these hydroxylation steps. researchgate.netnih.gov The hydroxylation pattern is critical for the subsequent attachment of sugar moieties and acyl groups.

| CYP450 Subfamilies Implicated in Steroidal Saponin Biosynthesis | Potential Function |

| CYP72A | Involved in C-26 hydroxylation of cholesterol. researchgate.net |

| CYP90B | Catalyzes C-22 hydroxylation of cholesterol. researchgate.net |

| CYP94 | Potentially involved in various oxidation steps of the steroidal side chain. researchgate.net |

Glycosyltransferases and Beta-Glucosidases in Steroidal Saponin Formation

Glycosylation, the attachment of sugar moieties to the sapogenin core, is a critical step in saponin biosynthesis, significantly impacting their solubility and biological activity. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). UGTs transfer a sugar residue, typically glucose, from an activated sugar donor (UDP-sugar) to a specific hydroxyl group on the aglycone. The sequential action of different UGTs can lead to the formation of complex oligosaccharide chains.

Conversely, beta-glucosidases are enzymes that can hydrolyze glycosidic bonds, removing sugar moieties. In some instances, these enzymes may play a role in the final maturation or activation of saponins within the plant.

The final steps in the biosynthesis of 11α-O-Tigloyl-12α-O-acetyltenacigenin B involve the highly specific acylation of the tenacigenin B core. These reactions are catalyzed by acyltransferases, which transfer the tigloyl group to the 11α-hydroxyl position and the acetyl group to the 12α-hydroxyl position. While the specific acyltransferases responsible for these modifications in Marsdenia tenacissima remain to be identified, the recent sequencing of the M. tenacissima genome provides a valuable resource for discovering these key tailoring enzymes. Characterization of similar acyltransferases in other medicinal plants, such as the saponin acetyltransferase from Astragalus membranaceus, offers a model for understanding the molecular mechanisms behind these specific modifications. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of complex secondary metabolites such as 11α-O-Tigloyl-12α-O-acetyltenacigenin B is a multi-step process governed by a suite of enzymes. The expression of the genes encoding these enzymes is tightly regulated, often involving transcription factors and responses to environmental or biochemical signals. nih.gov While the complete genetic regulatory network for the biosynthesis of tenacigenin B derivatives is still under investigation, studies on related compounds in fungi and other organisms provide a framework for understanding this regulation.

Metabolic engineering, which aims to redesign cellular metabolism to enhance the production of desired compounds, often focuses on manipulating these regulatory networks. nih.gov This can involve redirecting metabolic fluxes away from competing pathways and towards the target molecule. nih.gov In microorganisms, global transcription factor engineering has been successfully employed to increase the production of various chemicals by altering the regulatory networks. researchgate.net For instance, engineering the expression of transcription factors can influence the entire metabolic cascade, leading to higher yields of the final product. researchgate.net

Furthermore, the biosynthesis of secondary metabolites is known to be influenced by various external factors. nih.gov For example, in Ganoderma lucidum, a fungus used in biotransformation studies, ethylene (B1197577) has been shown to enhance the production of ganoderic acid, another complex terpenoid. nih.gov This effect is mediated through the differential expression of genes involved in the biosynthetic pathway. nih.gov This suggests that the genetic regulation of enzymes involved in producing tenacigenin B derivatives could be similarly influenced by external stimuli, opening avenues for process optimization in engineered systems.

Biotransformation and Microbial Engineering for Enhanced Production of Tenacigenin Derivatives

Microbial engineering presents a promising strategy for the sustainable production of valuable chemical compounds. nih.gov Techniques such as synthetic biology and metabolic engineering are being used to create genetically modified microorganisms capable of producing novel or high-value molecules. nih.gov This often involves introducing new genetic circuits or modifying existing metabolic pathways to improve the production capacity of the microbial host. nih.gov

One of the key challenges in microbial production is maintaining cell viability under the stress of high-level production of foreign compounds. nih.gov Recent research has focused on engineering microbial cell viability by optimizing genes related to the cell's lifespan and reducing the accumulation of reactive oxygen species (ROS), thereby boosting the performance of these microbial factories. researchgate.netnih.gov

The biotransformation of natural products using microorganisms is a powerful tool for generating novel derivatives with potentially enhanced biological activities. The fungus Ganoderma lucidum has been a focus of such research. When Marsdenia tenacissima, a plant source of tenacigenin B and its glycosides, is used as a fermentation substrate for Ganoderma lucidum, a significant biotransformation of C21 steroidal glycosides occurs. nih.gov This process can convert larger, more polar glycosides into smaller, less polar aglycones like tenacigenin B, which may have higher bioavailability. nih.gov

The enzyme systems within Ganoderma lucidum are capable of modifying the structure of compounds from Marsdenia tenacissima. nih.gov This interaction can also lead to changes in the metabolic pathways of the fungus itself, potentially resulting in the formation of new active ingredients. nih.gov The fermentation process essentially uses the fungal enzymes to alter the chemical composition of the plant material, leading to a product enriched in valuable saponins. nih.gov

To understand the changes occurring during the co-fermentation of Marsdenia tenacissima with Ganoderma lucidum, non-targeted metabolomics analysis is employed. nih.gov This powerful technique allows for the comprehensive identification and quantification of a wide range of metabolites in the fermentation products compared to the raw materials.

In one such study, a total of 249 differential metabolites were identified between the unfermented plant material and the fermented product. nih.gov The analysis revealed a significant increase in the content of saponins, with most of them being tenacigenin derivatives. nih.gov To pinpoint these differential metabolites, statistical methods are used, including the variable influence on projection (VIP) values from partial least squares discriminant analysis (PLS-DA) and p-values from t-tests. nih.gov Metabolites with a VIP score greater than 1 and a p-value less than 0.05 are typically considered to be significantly different. nih.gov

This detailed analysis helps to map the biotransformation process and identify the specific compounds that are newly formed or have increased in concentration. The table below illustrates the kind of data generated in such an analysis, showing a hypothetical selection of differential metabolites.

Table 1: Hypothetical Differential Metabolites in Fermentation Products

| Metabolite | Fold Change | VIP Score | p-value | Putative Identification |

|---|---|---|---|---|

| Metabolite A | ↑ 5.2 | 2.1 | < 0.01 | Tenacigenin B Derivative |

| Metabolite B | ↑ 3.8 | 1.8 | < 0.05 | C21 Steroidal Saponin |

| Metabolite C | ↓ 2.5 | 1.5 | < 0.05 | Precursor Glycoside |

| Metabolite D | ↑ 4.1 | 1.9 | < 0.01 | Acetylated Tenacigenin |

This metabolomic approach is crucial for optimizing the fermentation conditions to maximize the yield of desired compounds like 11α-O-Tigloyl-12α-O-acetyltenacigenin B and for discovering novel derivatives with potentially improved properties.

Pre Clinical Biological Activities and Molecular Mechanisms of 11α O Tigloyl 12β O Acetyltenacigenin B

Modulation of Cytochrome P450 Drug Metabolism Enzymes

While direct studies on the inhibitory effects of 11α-O-Tigloyl-12β-O-acetyltenacigenin B on cytochrome P450 (CYP) enzymes are not extensively available, research on extracts from Marsdenia tenacissima, the plant from which this compound is derived, provides valuable insights into the potential for CYP modulation by its constituents.

Inhibition Kinetics of CYP3A4 Activity by 11α-O-Tigloyl-12β-O-acetyltenacigenin B

Specific kinetic data, such as IC50 and Ki values for the inhibition of CYP3A4 by pure 11α-O-Tigloyl-12β-O-acetyltenacigenin B, are not detailed in the currently available scientific literature. However, studies on a water-soluble extract of Marsdenia tenacissima (MTE) have demonstrated significant inhibitory effects on major CYP enzymes. Notably, MTE displayed the most potent inhibition against CYP3A4. medchemexpress.com The co-administration of MTE with gefitinib (B1684475), a known CYP3A4 substrate, led to a significant 4.0-fold decrease in the in vitro intrinsic clearance of gefitinib, underscoring the extract's strong potential to interfere with CYP3A4-mediated drug metabolism. medchemexpress.com Furthermore, treatment with MTE in combination with gefitinib has been shown to down-regulate both the mRNA and protein expression of CYP3A4 in HepG2 cells. medchemexpress.com This suggests that constituents within the extract, likely including polyoxypregnane derivatives like 11α-O-Tigloyl-12β-O-acetyltenacigenin B, contribute to this inhibitory action.

Inhibition of Other CYP Isoforms (CYP2C8, CYP2B6, CYP2C19)

Research on Marsdenia tenacissima extract (MTE) has revealed a broad-spectrum inhibitory effect on various CYP isoforms in human liver microsomes. The order of inhibition potency was found to be CYP3A4 > CYP2C9 > CYP2C19 > CYP1A2 > CYP2D6. medchemexpress.com While specific data for CYP2C8 and CYP2B6 were not highlighted in this particular study, the demonstrated activity against the CYP2C family suggests a potential for interaction. The study did show that while the extract had a significant effect on CYP3A4 and CYP2D6 when co-administered with gefitinib, it did not affect other CYP450s in that specific context. medchemexpress.com It is important to note that these findings are for the whole extract, and the specific contribution of 11α-O-Tigloyl-12β-O-acetyltenacigenin B to the inhibition of these individual isoforms has not been isolated.

Inhibitory Profile of Marsdenia tenacissima Extract on CYP Isoforms

| CYP Isoform | Level of Inhibition by MTE |

|---|---|

| CYP3A4 | Strongest Inhibition |

| CYP2C9 | Moderate Inhibition |

| CYP2C19 | Moderate Inhibition |

| CYP1A2 | Weaker Inhibition |

Molecular Docking Analysis of Enzyme-Ligand Interactions

Currently, there are no published molecular docking studies specifically analyzing the interaction between 11α-O-Tigloyl-12β-O-acetyltenacigenin B and cytochrome P450 enzymes. Such studies would be instrumental in elucidating the binding mode and specific amino acid residues involved in the potential inhibition of CYP isoforms by this compound. Computational docking studies on other natural compounds have successfully predicted their interactions with the active sites of CYP enzymes, offering a valuable tool for understanding herb-drug interactions.

Reversal of Multidrug Resistance (MDR) in Pre-clinical Models

Polyoxypregnanes, the class of compounds to which 11α-O-Tigloyl-12β-O-acetyltenacigenin B belongs, have demonstrated significant potential in reversing multidrug resistance in cancer cells. This activity is primarily attributed to their interaction with ATP-binding cassette (ABC) transporters.

Interaction with ATP-Binding Cassette (ABC) Transporters (P-glycoprotein, MRP2)

The primary mechanism by which polyoxypregnanes from Marsdenia tenacissima reverse multidrug resistance is through the inhibition of ABC transporters, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1). medchemexpress.com P-gp is a well-characterized efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

A closely related compound, 11α-O-benzoyl-12β-O-acetyltenacigenin B, has been identified as a P-glycoprotein inhibitor. medchemexpress.com This compound was shown to reverse P-gp-mediated multidrug resistance in doxorubicin-resistant HepG2 cells. medchemexpress.com This finding strongly suggests that 11α-O-Tigloyl-12β-O-acetyltenacigenin B, with its similar chemical scaffold, likely shares this P-gp inhibitory activity. Another polyoxypregnane from the same plant, tenacigenin D, was also found to circumvent P-gp-mediated multidrug resistance with a potency similar to the known P-gp inhibitor, verapamil. nih.gov

Information regarding the direct interaction of 11α-O-Tigloyl-12β-O-acetyltenacigenin B with Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2) is not available in the current literature. However, the broader class of polyoxypregnanes has been noted to overcome MDR mediated by various ABC transporters, which could potentially include MRP2. medchemexpress.com

Modulation of P-glycoprotein Substrate Site

The precise molecular interactions and the specific binding site of 11α-O-Tigloyl-12β-O-acetyltenacigenin B on P-glycoprotein have not yet been fully elucidated. P-glycoprotein is known to have multiple substrate binding sites, and different inhibitors can interact with these sites in various ways. Molecular docking studies would be necessary to predict the binding pose and key interactions of 11α-O-Tigloyl-12β-O-acetyltenacigenin B within the P-gp substrate-binding pocket. Such studies would clarify whether the compound acts as a competitive, non-competitive, or allosteric inhibitor of P-gp-mediated drug efflux.

Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel) in in vivo Xenograft Models

Research has demonstrated that 11α-O-Tigloyl-12β-O-acetyltenacigenin B, a compound isolated from the traditional Chinese medicinal herb Marsdenia tenacissima, can significantly enhance the antitumor efficacy of the widely used chemotherapeutic drug, paclitaxel (B517696). nih.gov While this specific derivative may not exhibit strong cytotoxic effects on its own, its combination with paclitaxel leads to a more pronounced inhibition of tumor growth in in vivo xenograft models. nih.gov

A study involving HeLa tumor xenografts showed that while 11α-O-Tigloyl-12β-O-acetyltenacigenin B (referred to as MT1) alone did not significantly affect tumor growth, it markedly potentiated the growth inhibition induced by paclitaxel. nih.gov This suggests a synergistic relationship where the Tenacigenin B derivative sensitizes the cancer cells to the effects of the conventional chemotherapeutic agent.

Another Tenacigenin B derivative, 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2), has also been shown to act as a potent paclitaxel chemosensitizer. In a wild-type hepatic HepG2 xenograft model, the combination of MT2 and paclitaxel resulted in a more significant anti-tumor effect compared to either agent administered alone. This synergistic action is partly attributed to the ability of these derivatives to inhibit the activity of P-glycoprotein (Pgp), a drug efflux pump that contributes to chemotherapy resistance. nih.gov

The following table summarizes the key findings from in vivo xenograft studies on the synergistic effects of Tenacigenin B derivatives with paclitaxel.

| Compound | Cancer Model | Key Findings |

| 11α-O-Tigloyl-12β-O-acetyltenacigenin B (MT1) | HeLa tumor xenografts | Did not affect tumor growth alone but significantly enhanced paclitaxel-induced growth inhibition. |

| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | Wild-type hepatic HepG2 xenograft | Combination with paclitaxel showed a more significant anti-tumor effect than either agent alone. |

Cellular and Molecular Mechanisms of Action in Disease Models

The antitumor effects of 11α-O-Tigloyl-12β-O-acetyltenacigenin B and related compounds are underpinned by their ability to modulate key cellular and molecular pathways involved in cancer cell proliferation, survival, and death.

Effects on Cancer Cell Proliferation and Apoptosis Pathways (for related Tenacigenin B derivatives)

Tenacigenin B and its derivatives have been shown to effectively inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In lymphoma cells, Tenacigenin B treatment led to a significant downregulation of the cell proliferation rate and a marked increase in apoptosis. researchgate.netnih.gov This was associated with cell cycle arrest in the G1 phase. researchgate.net

The pro-apoptotic effects of Tenacigenin B derivatives are mediated through the modulation of key regulatory proteins in the apoptosis pathway. Studies have shown that these compounds can lead to an increase in the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. For instance, treatment with a Tenacigenin B derivative resulted in an increase in cleaved caspase-3, a key executioner of apoptosis.

Furthermore, these compounds can influence the balance of proteins that regulate the intrinsic apoptosis pathway. The deregulation of apoptotic pathways is a known hallmark of cancer and contributes to the development of multi-drug resistance. mdpi.com By promoting apoptosis, Tenacigenin B derivatives can help overcome this resistance. researchgate.net

Impact on Signaling Pathways Involved in Tumor Growth Inhibition (general for M. tenacissima constituents)

The constituents of Marsdenia tenacissima, including 11α-O-Tigloyl-12β-O-acetyltenacigenin B, exert their anti-cancer effects by targeting crucial signaling pathways that regulate tumor growth and survival. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade. nih.gov This pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and resistance to therapy. nih.gov

Studies on Marsdenia tenacissima extract have shown that its components can suppress the PI3K/Akt/mTOR pathway. nih.gov This inhibition leads to downstream effects such as the induction of autophagy and apoptosis in cancer cells. nih.gov Research on Tenacigenin B has more specifically demonstrated its ability to inhibit the PI3K/AKT signaling pathway, leading to increased activity of tumor suppressor proteins like p53 and p21. researchgate.netnih.gov The activation of p53 can, in turn, trigger cell cycle arrest and apoptosis.

Additionally, constituents of Marsdenia tenacissima have been found to influence other significant signaling pathways involved in cancer progression, such as the p53/nuclear factor-κB (NF-κB) and Wnt/β-catenin pathways. The extract has been shown to activate the p53-dependent mitochondrial pathway while inhibiting the NF-κB pathway, contributing to its pro-apoptotic effects.

The table below outlines the key signaling pathways affected by constituents of Marsdenia tenacissima.

| Signaling Pathway | Effect of M. tenacissima Constituents |

| PI3K/Akt/mTOR | Inhibition, leading to reduced cell proliferation and survival. nih.gov |

| p53/NF-κB | Activation of p53 and inhibition of NF-κB, promoting apoptosis. |

| Wnt/β-catenin | Inhibition, suppressing tumor growth. |

Structure Activity Relationship Sar Studies of 11α O Tigloyl 12β O Acetyltenacigenin B and Its Analogues

Influence of Ester Substitutions at C-11 and C-12 Positions on Biological Activity

Research has consistently highlighted the critical role of the ester substitutions at the C-11 and C-12 positions of the tenacigenin B core structure in dictating the biological activity of its analogues. nih.gov These ester groups are not mere passive components of the molecule; instead, they are intimately involved in the molecular interactions that lead to the observed pharmacological effects.

A key study in this area investigated the effects of 11α-O-Tigloyl-12β-O-acetyltenacigenin B (designated as MT1) and its analogues on the activity of cytochrome P450 3A4 (CYP3A4), an enzyme crucial in the metabolism of many drugs. nih.gov This study, along with the examination of two other analogues, 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) and 11α-O-2-methylbutanoyl-12β-O-acetyltenacigenin B (MT3), revealed that these ester-bearing derivatives are potent inhibitors of CYP3A4. nih.gov In contrast, the parent compound, tenacigenin B (MT4), which lacks these ester groups, did not show significant inhibitory activity. nih.gov This underscores the essentiality of the C-11 and C-12 ester moieties for this specific biological function.

The significance of these substitutions extends to their ability to enhance the efficacy of other therapeutic agents. For instance, in in vivo models using HeLa tumor xenografts, while MT1, MT2, and MT3 on their own did not inhibit tumor growth, they markedly amplified the tumor growth inhibition induced by the anticancer drug paclitaxel (B517696). nih.gov Further investigation into the mechanism of action of MT2, the main steroid aglycone isolated from Marsdenia tenacissima, demonstrated its capacity to reverse multidrug resistance (MDR) in tumors. nih.gov At concentrations of 5 or 10 μmol/L, MT2 significantly increased the sensitivity of MDR cancer cells to paclitaxel, docetaxel, and vinblastine. nih.gov

Molecular docking analyses have provided a theoretical framework for these experimental observations, suggesting that the ester groups at C-11 and C-12 are pivotal for effective hydrophobic interactions with the active site of CYP3A4. nih.gov The nature of these ester groups also appears to influence the spectrum of activity. For example, MT2 was found to inhibit not only CYP3A4 but also CYP2C8, CYP2B6, and CYP2C19, indicating that the specific combination of a 2-methylbutanoyl group at C-11 and a tigloyl group at C-12 may confer a broader inhibitory profile. nih.gov

The following interactive table summarizes the findings related to the influence of ester substitutions at the C-11 and C-12 positions on the biological activity of tenacigenin B analogues.

Role of the Steroidal Aglycone Backbone Modifications

The steroidal aglycone backbone of 11α-O-Tigloyl-12β-O-acetyltenacigenin B provides the fundamental framework upon which the pharmacologically active ester groups are appended. While specific studies focusing on systematic modifications of the steroidal backbone of this particular compound are not extensively documented in publicly available literature, the broader class of C21 steroidal compounds from Marsdenia tenacissima has been recognized for its anti-tumor properties. nih.gov This suggests that the inherent structure of the tenacigenin B backbone is a crucial determinant of its biological potential.

Molecular docking studies have shed some light on the interaction of the tenacigenin B backbone with protein targets. These studies indicate that the steroidal core can engage in van der Waals forces and hydrogen bonding with amino acid residues within the binding pockets of proteins like vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR). nih.gov While these studies did not explore modifications to the backbone itself, they highlight the importance of the backbone's three-dimensional structure in facilitating these interactions.

Quantitative Structure-Activity Relationship (QSAR) Approaches and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comcmu.ac.th These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective drug candidates.

To date, specific QSAR models for 11α-O-Tigloyl-12β-O-acetyltenacigenin B and its direct analogues are not extensively reported in the scientific literature. However, the principles of QSAR and predictive modeling have been widely applied to other classes of steroidal compounds and natural products, providing a framework for how such studies could be approached for this compound. researchgate.net A typical QSAR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. cmu.ac.th Statistical methods are then employed to identify the descriptors that are most highly correlated with the observed biological activity, leading to the development of a predictive model.

While a dedicated QSAR model is lacking, molecular docking simulations have offered valuable insights into the structure-activity relationships of tenacigenin B derivatives at a qualitative level. nih.govnih.gov These studies have simulated the binding of 11α-O-Tigloyl-12β-O-acetyltenacigenin B and its analogues to the active sites of proteins like CYP3A4, MAPK1, and EGFR. nih.govnih.gov The results of these simulations, which predict the binding energy and the specific interactions between the ligand and the protein, align with the experimental findings that the ester groups at C-11 and C-12 are crucial for activity. nih.gov For example, the docking studies suggest that these ester groups form key hydrophobic interactions that stabilize the binding of the molecule within the active site of CYP3A4. nih.gov

The development of a robust QSAR model for 11α-O-Tigloyl-12β-O-acetyltenacigenin B and its analogues would require a larger dataset of compounds with systematically varied structures and corresponding biological activity data. Such a model could provide a more quantitative understanding of the structural requirements for activity and accelerate the discovery of new derivatives with enhanced therapeutic potential.

Analytical Research for Quantification and Metabolic Studies of 11α O Tigloyl 12β O Acetyltenacigenin B

Development and Validation of Bioanalytical Methods for Research Applications

The quantitative determination of 11α-O-Tigloyl-12β-O-acetyltenacigenin B in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the preferred platform for this purpose, mirroring methodologies developed for analogous C-21 steroidal glycosides. nih.govresearchgate.net

A typical method involves liquid-liquid extraction of the analyte from plasma samples (e.g., using ethyl acetate) to isolate the compound and remove interfering substances. nih.gov Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water with additives like formic acid to improve ionization. nih.govnih.gov

Method validation is performed according to regulatory guidelines to ensure reliability. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. The method's linearity is established over a specific concentration range, with a correlation coefficient (r²) greater than 0.99. Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. researchgate.netnih.gov The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity during analysis. nih.gov

Below is a representative table of validation parameters for a bioanalytical method for a C-21 steroidal glycoside, which would be analogous for 11α-O-Tigloyl-12β-O-acetyltenacigenin B.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Specification | Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1.0 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |

| Intra-day Precision (RSD%) | ≤15% | 4.5% - 10.9% |

| Inter-day Precision (RSD%) | ≤15% | 6.8% - 11.2% |

| Accuracy (Relative Error %) | Within ±15% | -8.5% to 12.0% |

| Recovery | Consistent and reproducible | 85.2% - 93.5% |

| Matrix Effect | Minimal ion suppression/enhancement | 91.4% - 104.7% |

| Stability (Freeze-Thaw, Short-term, Long-term) | % Change within ±15% | Stable |

Data are representative based on validated methods for analogous compounds. nih.govnih.gov

In vitro Metabolic Profiling Using Biological Systems (e.g., Human Liver Microsomes)

In vitro metabolic studies are crucial for predicting the metabolic fate of a compound in humans. Human liver microsomes (HLMs) are a standard system for these investigations as they contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov Studies on total C-21 steroidal glycosides from Cynanchum auriculatum have demonstrated effects on human liver cell lines, suggesting that the liver is a primary site for metabolism. nih.govnih.gov

For 11α-O-Tigloyl-12β-O-acetyltenacigenin B, an in vitro study would typically involve incubating the compound with pooled HLMs in the presence of NADPH as a cofactor. The reaction mixture is analyzed at various time points using high-resolution mass spectrometry, such as UPLC-Q-TOF/MS, to detect and identify potential metabolites. nih.gov

Metabolite identification relies on comparing the mass spectra of the parent compound with those of potential metabolites. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for both parent and metabolite ions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns that help elucidate the structure of the metabolites.

For 11α-O-Tigloyl-12β-O-acetyltenacigenin B, the fragmentation would be predicted based on its structure and data from similar C-21 steroidal aglycones. nih.govresearchgate.net Common fragmentation pathways include the neutral loss of the ester groups at C-11 (tigloyl group, 100.12 Da) and C-12 (acetyl group, 42.04 Da), as well as losses of water molecules and cleavages within the steroidal rings. nih.govresearchgate.net

Table 2: Proposed Metabolites and Key Fragmentation Data for 11α-O-Tigloyl-12β-O-acetyltenacigenin B

| Compound | Proposed Reaction | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Parent Compound | - | 529.32 | 429.20 ([M+H-Tigloyl]⁺), 469.28 ([M+H-Acetyl]⁺), 369.19 ([M+H-Tigloyl-Acetyl]⁺) |

| Metabolite 1 (M1) | Deacetylation | 487.28 | 387.17 ([M1+H-Tigloyl]⁺) |

| Metabolite 2 (M2) | Dehydrogenation | 527.30 | 427.18 ([M2+H-Tigloyl]⁺), 467.26 ([M2+H-Acetyl]⁺) |

| Metabolite 3 (M3) | Hydroxylation | 545.31 | 445.19 ([M3+H-Tigloyl]⁺), 485.27 ([M3+H-Acetyl]⁺) |

Fragmentation data are proposed based on the structure and established fragmentation patterns of C-21 steroids. nih.govresearchgate.net

The primary metabolic transformations for steroidal compounds typically involve Phase I reactions. Based on studies of analogous compounds, the metabolism of 11α-O-Tigloyl-12β-O-acetyltenacigenin B is expected to undergo several key reactions. nih.govnih.gov

Hydrolysis: The ester linkages at the C-11 and C-12 positions are susceptible to hydrolysis, leading to the removal of the tigloyl and acetyl groups, respectively. This would result in deacetylated or detigloylated metabolites.

Dehydrogenation: The conversion of a hydroxyl group to a ketone is a common metabolic pathway. This reaction would result in a mass shift of -2 Da from the parent compound. nih.gov

Hydroxylation: The addition of a hydroxyl group (+16 Da) to the steroidal skeleton is a primary oxidative reaction mediated by CYP enzymes. nih.gov

These Phase I metabolites could subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their polarity and facilitate excretion, although this is more commonly observed in in vivo systems. nih.govnih.gov

Methodologies for Detection and Quantification in Complex Biological Matrices and Plant Extracts

Detecting and quantifying 11α-O-Tigloyl-12β-O-acetyltenacigenin B in complex samples like plant extracts and biological fluids requires highly selective and sensitive analytical techniques. UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is an effective method for both qualitative screening and quantitative analysis. nih.govmdpi.comnih.gov

For plant extracts , such as those from Cynanchum auriculatum, a UPLC-Q-TOF-MS method can rapidly identify dozens of compounds in a single run. nih.govnih.gov The methodology involves extracting the powdered plant material with a solvent like ethanol (B145695), followed by purification steps to concentrate the compounds of interest. nih.gov The high resolution and mass accuracy of TOF-MS allow for the confident identification of known compounds by comparing retention times and mass spectra with reference standards, and for the tentative identification of new or unknown analogues based on their fragmentation patterns. nih.govmdpi.com

For complex biological matrices like plasma or tissue homogenates, UPLC-MS/MS is the gold standard for quantification due to its superior sensitivity and specificity. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, minimizes interference from the matrix and allows for quantification down to the nanogram or picogram per milliliter level. nih.gov Sample preparation, typically involving protein precipitation or liquid-liquid extraction, is critical to remove matrix components that can interfere with the analysis and to concentrate the analyte before injection into the LC-MS/MS system. nih.govnih.gov The developed method can then be applied to pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profiles of the compound. nih.gov

Chemical Synthesis and Derivatization Strategies for 11α O Tigloyl 12β O Acetyltenacigenin B

Chemical Preparation from Natural Extracts

11α-O-Tigloyl-12β-O-acetyltenacigenin B is a naturally occurring C21 steroidal aglycone that has been successfully isolated from the plant Marsdenia tenacissima (Roxb.) Moon. oregonstate.edunih.govmdpi.com The primary method for obtaining this compound is through extraction from the roots or leaves of the plant, followed by extensive purification using various chromatographic techniques.

The general procedure involves initial extraction of the plant material with a solvent such as ethanol (B145695) or aqueous methanol. mdpi.commdpi.com This crude extract is then subjected to partitioning between different solvents, for instance, ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.com Researchers have found that the ethyl acetate fraction tends to contain the desired steroidal compounds. mdpi.com

Further purification is achieved through a series of chromatographic steps. These methods are essential for separating the complex mixture of related compounds found in the natural extract.

Table 1: Chromatographic Techniques Used in the Isolation of Tenacigenin B Derivatives

| Chromatographic Method | Description | Source |

|---|---|---|

| Silica (B1680970) Gel Chromatography | A common initial step for separating compounds based on polarity. | mdpi.com |

| Sephadex LH-20 | Used for size-exclusion chromatography to separate molecules based on their size. | mdpi.com |

| Reverse-Phase C18 Cartridges | A form of partition chromatography where the stationary phase is nonpolar (C18) and the mobile phase is polar. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique used in the final stages of purification to isolate pure compounds. | mdpi.com |

Through these multi-step purification processes, 11α-O-Tigloyl-12β-O-acetyltenacigenin B is isolated alongside a variety of structurally similar polyoxypregnanes. oregonstate.edu The structures of these isolated compounds are typically determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). mdpi.com

Approaches for Targeted Analog Synthesis and Scaffold Modification

The targeted synthesis of analogs and modification of the tenacigenin B scaffold are driven by the need to understand the structure-activity relationship of these molecules. Research has shown that the ester groups at the C-11 and C-12 positions of the tenacigenin B core are crucial for their biological activity. nih.gov

Studies on derivatives isolated from Marsdenia tenacissima reveal that nature has already provided a library of analogs with variations at these key positions. For example, in addition to the title compound, researchers have prepared other derivatives from the plant's extract, such as 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B. nih.gov The parent compound, tenacigenin B, which lacks the ester groups, is also prepared from the same extract and serves as a key precursor or reference compound. nih.gov

Molecular docking analyses have suggested that the C-11 and C-12 ester groups play an essential role in the effective interaction with biological targets like CYP3A4, primarily through hydrophobic interactions. nih.gov This finding provides a strong rationale for the synthesis of novel analogs with different ester functionalities to potentially enhance efficacy or modulate activity.

While de novo total synthesis is complex, a common strategy involves the semi-synthesis of derivatives starting from a readily available natural precursor like tenacigenin B. This approach would involve:

Isolation: Large-scale extraction and purification of tenacigenin B from Marsdenia tenacissima.

Esterification: Targeted chemical reactions to introduce various acyl groups at the C-11 and C-12 hydroxyl positions of the tenacigenin B scaffold.

This semi-synthetic strategy allows for the creation of a diverse range of analogs for further biological evaluation, building upon the structural template provided by nature.

Future Research Directions and Translational Perspectives for 11α O Tigloyl 12β O Acetyltenacigenin B Research

Further Elucidation of Unexplored Biological Pathways and Targets

While the inhibitory effect of 11α-O-Tigloyl-12β-O-acetyltenacigenin B on CYP3A4 is a significant finding, its biological activity is likely not limited to this single target. nih.gov The diverse pharmacological effects observed in related pregnane (B1235032) glycosides suggest a broader range of potential molecular interactions that warrant further investigation.

Many pregnane glycosides isolated from various plant species, including those from the Apocynaceae family to which Marsdenia tenacissima belongs, have demonstrated notable anti-inflammatory properties. researchgate.netmdpi.comnih.gov This is often attributed to the inhibition of nitric oxide (NO) production in macrophages, a key process in the inflammatory cascade. mdpi.comnih.gov Future research should investigate whether 11α-O-Tigloyl-12β-O-acetyltenacigenin B shares this anti-inflammatory activity and identify the specific signaling pathways involved, such as the NF-κB or MAPK pathways.

Furthermore, some pregnane glycosides have been reported to interfere with steroidogenic enzymes, leading to a downregulation of corticosteroid production. nih.gov Given the structural similarity of 11α-O-Tigloyl-12β-O-acetyltenacigenin B to endogenous steroids, its potential to modulate steroid hormone biosynthesis and signaling presents an exciting and unexplored avenue of research. This could have implications for the treatment of hormone-dependent cancers or endocrine disorders.

Other reported activities of pregnane glycosides that could be explored for 11α-O-Tigloyl-12β-O-acetyltenacigenin B include cytotoxicity against various cancer cell lines, immunomodulatory effects, and antiviral activity. mdpi.comdntb.gov.ua A systematic screening of this compound against a panel of cancer cell lines and viruses, coupled with target identification studies, could reveal novel therapeutic applications.

Application of Advanced 'Omics' Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the cellular effects of 11α-O-Tigloyl-12β-O-acetyltenacigenin B, the application of advanced 'omics' technologies is indispensable. Transcriptomics, the study of the complete set of RNA transcripts, and metabolomics, the comprehensive analysis of metabolites in a biological system, can provide unbiased insights into the compound's mechanism of action.

Transcriptomic analysis of cells or tissues treated with 11α-O-Tigloyl-12β-O-acetyltenacigenin B can reveal global changes in gene expression. This approach can help to:

Identify novel signaling pathways and cellular processes modulated by the compound.

Uncover potential off-target effects.

Elucidate the molecular basis of its chemosensitizing properties beyond CYP3A4 inhibition.

For instance, transcriptomic studies on other natural products have successfully identified shared regulatory networks between different biosynthetic pathways, providing a deeper understanding of their coordinated regulation. nih.gov

Metabolomic profiling can complement transcriptomic data by providing a snapshot of the metabolic state of a cell or organism upon treatment with the compound. This can be particularly useful for:

Identifying biomarkers of drug response or toxicity. nih.gov

Understanding the downstream effects of the compound on metabolic pathways.

Investigating the metabolism of 11α-O-Tigloyl-12β-O-acetyltenacigenin B itself, building upon initial studies of its parent compound, tenacigenin B. biorxiv.org

The integration of transcriptomic and metabolomic data can provide a powerful, systems-level understanding of the biological effects of 11α-O-Tigloyl-12β-O-acetyltenacigenin B, paving the way for more targeted and effective therapeutic strategies.

Potential for Biosynthetic Pathway Engineering and Sustainable Production

The reliance on the extraction from Marsdenia tenacissima for the supply of 11α-O-Tigloyl-12β-O-acetyltenacigenin B presents challenges for sustainable and large-scale production. The elucidation and engineering of its biosynthetic pathway in microbial or plant-based systems offer a promising solution.

A significant breakthrough in this area is the recent elucidation of the complete biosynthetic pathway of progesterone (B1679170), a C21 steroid and a key precursor for pregnane glycosides, in Marsdenia tenacissima. biorxiv.org This discovery has identified the key enzymes involved in the conversion of sterols to progesterone and lays the foundation for the heterologous production of this important intermediate.

Future research efforts should focus on:

Identifying the downstream enzymes responsible for the conversion of progesterone to tenacigenin B and its subsequent acylation to form 11α-O-Tigloyl-12β-O-acetyltenacigenin B. This will involve a combination of genomic, transcriptomic, and biochemical approaches.

Reconstituting the entire biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant, which are commonly used for the production of other complex natural products. nih.gov

Optimizing the production of the target compound through metabolic engineering strategies, such as overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation or cultivation conditions.

The successful engineering of the biosynthetic pathway will not only ensure a sustainable and cost-effective supply of 11α-O-Tigloyl-12β-O-acetyltenacigenin B for further research and potential clinical development but also open up possibilities for the production of novel analogs with improved therapeutic properties. Advances in the production methods for other glycosides, such as stevia, through biosynthesis and enzymatic conversion highlight the feasibility of this approach for scalable and cleaner production. openpr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。